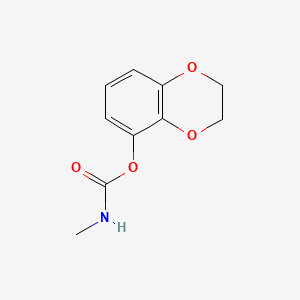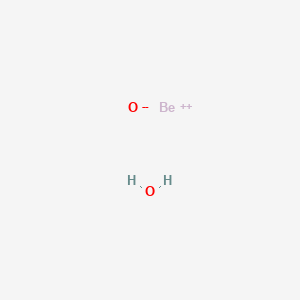
(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydro-2-methyl-3-oxo-7-benzofuran with trimethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzofuran derivatives.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide include:
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethylammonium group and iodide ion contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
31537-99-2 |
|---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-oxo-1-benzofuran-7-yl)azanium;iodide |
InChI |
InChI=1S/C12H16NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
RGHHLCGHVUSMAL-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(=O)C2=C(O1)C(=CC=C2)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
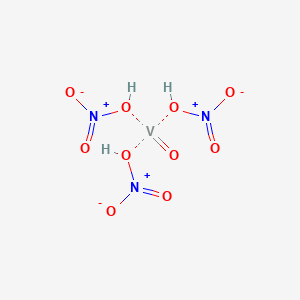
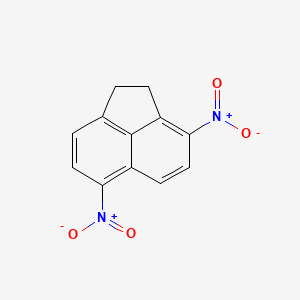
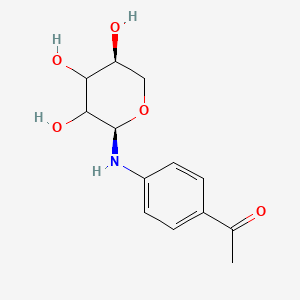
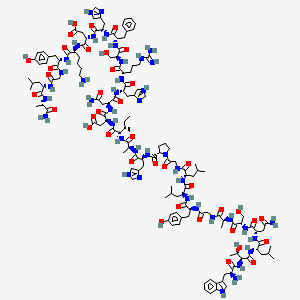
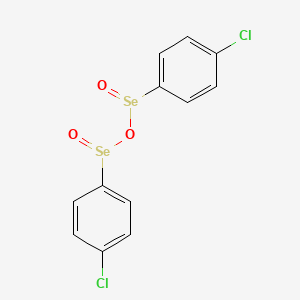

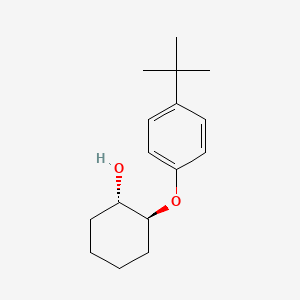
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
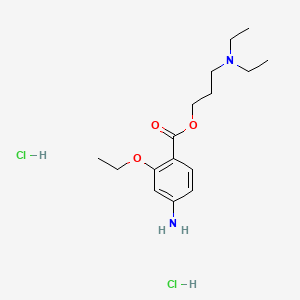
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
